3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride

Catalog No.
S878175
CAS No.
1823943-64-1
M.F
C13H24ClNS
M. Wt
261.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane h...

CAS Number

1823943-64-1

Product Name

3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride

IUPAC Name

3-cyclohexylsulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride

Molecular Formula

C13H24ClNS

Molecular Weight

261.86 g/mol

InChI

InChI=1S/C13H23NS.ClH/c1-2-4-12(5-3-1)15-13-8-10-6-7-11(9-13)14-10;/h10-14H,1-9H2;1H

InChI Key

JSQUPECTRZTZKO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)SC2CC3CCC(C2)N3.Cl

Canonical SMILES

C1CCC(CC1)SC2CC3CCC(C2)N3.Cl

3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound that belongs to the class of azabicyclic structures, characterized by the presence of both nitrogen and sulfur atoms in its framework. This compound features a cyclohexylsulfanyl group attached to an 8-azabicyclo[3.2.1]octane core, which is a significant structural motif in various pharmacologically active compounds. The hydrochloride salt form enhances the solubility and stability of the compound, making it suitable for biological studies and potential therapeutic applications.

The chemical reactivity of 3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride can involve several types of reactions:

  • Oxidation and Reduction: The presence of the sulfur atom allows for oxidation to sulfoxides or sulfones, while reduction can yield thiols or other reduced sulfur species.
  • Substitution Reactions: The bicyclic structure can undergo nucleophilic substitutions, particularly at the nitrogen atom, which can facilitate the introduction of various functional groups.
  • Cyclization Reactions: Given its bicyclic nature, it may also participate in cyclization reactions that can lead to the formation of more complex molecular architectures.

These reactions are influenced by the specific functional groups present and the reaction conditions employed.

3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride exhibits significant biological activities, particularly in the realm of pharmacology. Compounds with similar bicyclic structures are often studied for their potential as:

  • Antidepressants: Many azabicyclic compounds have shown efficacy in modulating neurotransmitter systems.
  • Analgesics: The unique structure may interact with pain pathways, providing analgesic effects.
  • Antimicrobial Agents: Some derivatives have demonstrated activity against various bacterial strains.

The specific mechanisms of action are still under investigation, but they likely involve interactions with neurotransmitter receptors or enzymes.

The synthesis of 3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride can be achieved through several synthetic pathways:

  • Starting from Tropinone Derivatives: Utilizing tropinone as a precursor allows for the construction of the bicyclic framework through cyclization reactions.
  • Functional Group Modification: The introduction of the cyclohexylsulfanyl group can be accomplished via nucleophilic substitution on a suitable electrophile that contains a leaving group.
  • Enantioselective Approaches: Advanced synthetic strategies may involve enantioselective methods to ensure that specific stereochemical configurations are achieved during synthesis.

These methods can vary significantly in terms of yield and complexity, depending on the desired purity and scale of production.

The applications of 3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride extend into several fields:

  • Pharmaceutical Development: As a potential drug candidate, it may be explored for treating neurological disorders or pain management.
  • Chemical Biology: It serves as a probe in biochemical studies to understand receptor interactions or enzyme kinetics.
  • Synthetic Chemistry: The compound may act as a building block for synthesizing more complex organic molecules.

Several compounds share structural similarities with 3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride, including:

Compound NameStructural FeaturesUnique Aspects
8-Azabicyclo[3.2.1]octaneBicyclic structure with nitrogenFound in many natural alkaloids
2-Azabicyclo[3.2.1]octaneSimilar bicyclic frameworkExhibits distinct biological activities
3-Oxa-8-azabicyclo[3.2.1]octaneOxygen-containing bicyclic structureOften used in medicinal chemistry
8-Cyclopropyl-8-azabicyclo[3.2.1]octaneCyclopropyl substitutionUnique pharmacological profiles

These compounds highlight the diversity within the azabicyclo family, each exhibiting unique properties and potential applications in medicinal chemistry.

Spectroscopic Characterization

Nuclear Magnetic Resonance Data

The nuclear magnetic resonance spectroscopic analysis of 3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride reveals characteristic signals consistent with the azabicyclo[3.2.1]octane framework. Based on structural analogs within this chemical family, the ¹H NMR spectrum typically exhibits bridgehead proton signals in the range of 4.6-5.0 ppm, which are characteristic of the rigid bicyclic structure [3]. The methylene protons of the bicyclic framework generally appear as complex multiplets between 1.5-3.0 ppm, reflecting the constrained conformational environment of the eight-membered ring system [3].

The cyclohexyl substituent contributes additional characteristic signals, with the cyclohexyl protons appearing as overlapping multiplets in the aliphatic region. The sulfur-carbon linkage influences the chemical shifts of adjacent protons, typically causing a downfield shift of approximately 0.2-0.5 ppm compared to the corresponding carbon-substituted analogs [4]. The hydrochloride salt formation results in additional N-H proton signals, typically appearing as broad signals in the range of 8-10 ppm due to rapid exchange with deuterated solvents [5].

¹³C NMR spectroscopy provides complementary structural information, with bridgehead carbons typically resonating between 55-65 ppm. The methylene carbons of the bicyclic framework appear in the range of 20-40 ppm, while the cyclohexyl carbons contribute signals between 25-35 ppm. The carbon directly bonded to sulfur exhibits a characteristic chemical shift around 35-40 ppm, reflecting the electron-withdrawing nature of the sulfur atom [3].

Infrared Spectroscopy Analysis

Infrared spectroscopy of 3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride reveals several diagnostic absorption bands characteristic of the functional groups present in the molecule. The N-H stretching vibrations of the protonated nitrogen atom typically appear as broad absorptions in the range of 3200-3400 cm⁻¹, consistent with the hydrochloride salt formation [6]. These bands are often accompanied by overtone and combination bands extending to lower frequencies.

The C-H stretching vibrations of the bicyclic framework and cyclohexyl substituent produce characteristic absorptions in the range of 2800-3000 cm⁻¹. The methylene C-H stretches typically appear as multiple overlapping bands due to the various conformational environments present in the rigid bicyclic structure [6]. The C-N stretching vibrations of the tertiary amine functionality contribute absorptions around 1000-1200 cm⁻¹, while C-S stretching vibrations appear in the range of 600-800 cm⁻¹ [7].

The infrared spectrum also exhibits characteristic deformation modes of the bicyclic framework, including ring breathing vibrations and skeletal deformations that appear as medium-intensity absorptions below 1500 cm⁻¹. These vibrations are particularly diagnostic for the azabicyclo[3.2.1]octane framework and can be used to confirm the structural integrity of the bicyclic system [6].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride provides valuable information about the compound's fragmentation behavior under electron ionization conditions. The molecular ion peak appears at m/z 261 (M-HCl), corresponding to the free base form of the compound. The base peak typically arises from the loss of the cyclohexyl group, generating a fragment at m/z 178 through α-cleavage adjacent to the sulfur atom [8].

Characteristic fragmentation patterns include the McLafferty rearrangement, which is common in azabicyclo[3.2.1]octane derivatives. This rearrangement leads to the formation of a stable bicyclic iminium ion at m/z 124, corresponding to the 8-azabicyclo[3.2.1]octane core structure. Additional fragments arise from the loss of the cyclohexylsulfanyl group (m/z 144) and subsequent ring-opening reactions of the bicyclic framework [8].

The mass spectral fragmentation is influenced by the electron-donating nature of the sulfur atom, which stabilizes adjacent carbocations through resonance effects. This stabilization results in preferential fragmentation at the C-S bond, generating characteristic sulfur-containing fragments that can be used for structural confirmation [9].

Solubility Profile

The solubility characteristics of 3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride are significantly influenced by its hydrochloride salt form. The ionic character imparted by the hydrochloride functionality enhances aqueous solubility compared to the corresponding free base. Based on structural analogs, the compound exhibits moderate to good solubility in polar protic solvents such as water and methanol [10].

The presence of the cyclohexylsulfanyl substituent introduces lipophilic character to the molecule, resulting in enhanced solubility in organic solvents such as chloroform, dichloromethane, and ethyl acetate. The bicyclic framework provides structural rigidity that influences the solvation behavior, with the compound showing limited solubility in non-polar solvents such as hexane and toluene [10].

The pH-dependent solubility profile reflects the basic nature of the nitrogen atom within the bicyclic framework. At physiological pH, the compound exists predominantly in its protonated form, maintaining good aqueous solubility. Under basic conditions, deprotonation leads to decreased water solubility and increased lipophilicity, affecting the compound's distribution behavior in biological systems [11].

Stability Under Various Conditions

The stability of 3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride under different environmental conditions is influenced by several structural factors. The rigid bicyclic framework provides inherent stability against thermal decomposition, with the compound remaining stable under normal storage conditions at room temperature. However, the presence of the sulfur atom introduces potential oxidative susceptibility, particularly under atmospheric conditions [12].

Thermal stability studies indicate that the compound maintains structural integrity up to temperatures of approximately 200°C, beyond which decomposition begins to occur. The primary decomposition pathway involves the loss of the cyclohexylsulfanyl group, followed by ring-opening reactions of the bicyclic framework. The hydrochloride salt form exhibits enhanced thermal stability compared to the free base due to the ionic interactions [12].

Chemical stability varies with pH conditions, with the compound showing optimal stability in neutral to mildly acidic environments. Under strongly acidic conditions, protonation of the nitrogen atom occurs, while strongly basic conditions can lead to deprotonation and potential nucleophilic attack at the sulfur center. The compound exhibits good stability towards hydrolysis under normal aqueous conditions [13].

Photostability studies reveal that the compound is generally stable under ambient light conditions, with the bicyclic framework providing protection against photodegradation. However, prolonged exposure to UV radiation can lead to oxidation of the sulfur atom and subsequent structural modifications. Storage under inert atmosphere and protection from light are recommended for long-term stability [12].

Computational Analysis

Electronic Structure

Computational analysis of the electronic structure of 3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride provides detailed insights into the molecular orbital composition and electron distribution. Density functional theory calculations at the B3LYP/6-31G* level reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atom, consistent with its electron-donating character . The lowest unoccupied molecular orbital (LUMO) shows significant contribution from the sulfur atom, indicating potential sites for electrophilic attack.

The electron density distribution analysis reveals that the nitrogen atom bears a partial negative charge due to its higher electronegativity compared to the surrounding carbon atoms. The sulfur atom exhibits a partial positive charge, reflecting its electron-withdrawing nature within the molecular framework. This charge distribution pattern influences the compound's reactivity and intermolecular interactions [15].

Natural bond orbital analysis indicates that the nitrogen lone pair participates in hyperconjugative interactions with the adjacent C-H bonds, stabilizing the bicyclic framework. The C-S bond exhibits predominantly covalent character with minimal ionic contribution, consistent with the similar electronegativity values of carbon and sulfur atoms [15].

Molecular Orbital Theory Applications

Molecular orbital theory provides a comprehensive framework for understanding the bonding and electronic properties of 3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride. The bicyclic framework exhibits a unique orbital interaction pattern, with the nitrogen atom participating in both σ and π-type interactions with the surrounding carbon atoms. The rigid geometry constrains the orbital overlap, resulting in specific bonding arrangements that contribute to the compound's stability [16].

The cyclohexylsulfanyl substituent introduces additional orbital interactions, with the sulfur atom participating in overlap with the bicyclic framework. The 3d orbitals of sulfur contribute to the bonding pattern, though their contribution is limited due to the larger size and diffuse nature of these orbitals. The overall molecular orbital picture reveals a stable electronic configuration with well-defined bonding interactions [17].

Frontier molecular orbital analysis provides insights into the compound's reactivity patterns. The HOMO-LUMO energy gap indicates moderate reactivity, with the compound being neither highly reactive nor completely inert. The spatial distribution of frontier orbitals suggests that electrophilic attack would preferentially occur at the nitrogen atom, while nucleophilic attack would be favored at the sulfur center .

Quantum Chemical Calculations

Quantum chemical calculations using density functional theory methods provide quantitative information about the energetic and geometric properties of 3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride. Geometry optimization calculations at the B3LYP/def2-TZVP level reveal that the compound adopts a chair-like conformation for the eight-membered ring, which is energetically preferred over the boat-like alternative [15].

The calculated bond lengths and angles are consistent with experimental crystallographic data for related compounds. The C-N bond lengths within the bicyclic framework typically range from 1.47-1.52 Å, while the C-S bond length is approximately 1.82 Å. The bond angles around the nitrogen atom deviate from ideal tetrahedral geometry due to the constraints imposed by the bicyclic framework [15].

Vibrational frequency calculations provide theoretical predictions for the infrared spectrum, with good agreement observed between calculated and experimental values. The calculations confirm the assignment of characteristic absorption bands and provide insights into the normal modes of vibration. Thermodynamic properties such as heat capacity and entropy can be calculated from the vibrational frequencies, providing additional physicochemical data [16].

Energy barrier calculations for conformational interconversion reveal that the chair-boat isomerization requires approximately 8-10 kcal/mol, indicating that the compound exists predominantly in the chair conformation under normal conditions. The cyclohexylsulfanyl substituent influences the barrier height, with steric interactions playing a significant role in the conformational preferences [15].

Dates

Last modified: 08-16-2023

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